

# Chemical properties and synthesis of BMS-764459

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Chemical Properties and Synthesis of BMS-764459

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of **BMS-764459**, a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF-R1).

## **Chemical Properties**

**BMS-764459** is a white to light brown powder.[1] Key physicochemical data are summarized in the table below for easy reference.



| Property          | Value                                                                                                                                  | Source |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------|--------|
| IUPAC Name        | (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-(6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino)-5-oxo-4,5-dihydropyrazine-2-carbonitrile    | [2]    |
| Synonyms          | 4-[(1S)-1-Cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo-2-pyrazinecarbonitrile | [1]    |
| CAS Number        | 1188407-45-5                                                                                                                           | [1][2] |
| Molecular Formula | C19H21F2N5O3                                                                                                                           | [1][2] |
| Molecular Weight  | 405.40 g/mol                                                                                                                           | [1]    |
| Appearance        | White to light brown powder                                                                                                            | [1]    |
| Solubility        | Soluble in DMSO (20 mg/mL, clear)                                                                                                      | [1]    |
| Purity            | ≥98% (HPLC)                                                                                                                            | [1]    |
| Storage           | Room temperature                                                                                                                       | [1]    |

## Synthesis of BMS-764459

The synthesis of **BMS-764459** has been described in the scientific literature, with a key strategy focused on minimizing the formation of reactive metabolites.[3][4] The synthesis involves the preparation of a key intermediate, 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine, which is then coupled with the pyrazinone core.

## **Experimental Protocols**

The detailed experimental protocols for the synthesis of **BMS-764459** are outlined in the Journal of Medicinal Chemistry, 2009, 52 (23), pp 7653–7668.[3] The synthesis of the key







pyridine intermediate is summarized below.

Synthesis of 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine:

The synthesis begins from a suitably substituted pyridine derivative.[5]

- Vicarious Nucleophilic Substitution: The starting pyridine compound undergoes a vicarious nucleophilic substitution reaction. One method involves treatment with t-butyl chloroacetate in the presence of potassium t-butoxide, followed by hydrolysis to a carboxylic acid, and subsequent decarboxylation.[5]
- Hydrolysis and Difluoromethoxylation: The intermediate is then heated under acidic conditions. The resulting product is subjected to selective O-alkylation to introduce the difluoromethoxy group. This can be achieved using trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate with cesium fluoride or 2,2-difluoro-2-(fluorosulfonyl)acetic acid.[5]

The final pyridin-3-amine is then used in subsequent steps to construct the final **BMS-764459** molecule.





#### Synthesis Workflow for BMS-764459 Intermediate

Click to download full resolution via product page

Caption: High-level synthesis workflow for BMS-764459.



## **Mechanism of Action: Signaling Pathway**

BMS-764459 is a potent antagonist of the corticotropin-releasing factor/hormone receptor 1 (CRHR-1 or CRF-R1).[1][2] The corticotropin-releasing factor (CRF) signaling pathway is a critical component of the body's response to stress.[6][7] CRF, a neuropeptide, is released from the hypothalamus in response to stress and binds to CRF receptors, primarily CRF-R1 in the anterior pituitary.[6][8] This binding initiates a signaling cascade that ultimately leads to the release of cortisol. By acting as an antagonist, BMS-764459 blocks the binding of CRF to CRF-R1, thereby inhibiting this signaling pathway.[1] This mechanism of action is being investigated for the treatment of stress-related disorders such as anxiety and depression.[7] The CRF-R1 pathway has been shown to mediate the negative affective states of opiate withdrawal.[9]





Click to download full resolution via product page

Caption: Signaling pathway of CRF and the antagonistic action of BMS-764459.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. BMS-764459 = 98 HPLC 1188407-45-5 [sigmaaldrich.com]
- 2. medkoo.com [medkoo.com]
- 3. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An integrated map of corticotropin-releasing hormone signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The corticotropin-releasing factor receptor-1 pathway mediates the negative affective states of opiate withdrawal PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical properties and synthesis of BMS-764459].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569106#chemical-properties-and-synthesis-of-bms-764459]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com